REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[C:3]=1[C:4](Cl)=[N:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([Cl:12])[C:7]=1F.NC(N)=[S:22].N1C=CC=CC=1.C(N(CC)CC)C>C(O)(C)C>[Cl:12][C:8]1[C:7]2[S:22][C:4]([C:3]3[C:15]([F:19])=[CH:16][CH:17]=[CH:18][C:2]=3[Cl:1])=[N:5][C:6]=2[CH:11]=[CH:10][N:9]=1
|
Name
|
2-chloro-N-(2-chloro-3-fluoro-pyridin-4-yl)-6-fluorobenzimidoyl chloride
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NC2=C(C(=NC=C2)Cl)F)Cl)C(=CC=C1)F
|
Name
|
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
82 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux, under nitrogen, for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with DCM
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WAIT
|
Details
|
left to air
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel flash chromatography (0-10% EtOAc in cyclohexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=C1SC(=N2)C2=C(C=CC=C2F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |